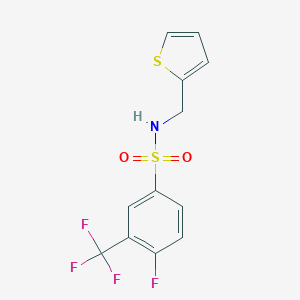![molecular formula C23H22N2O B246419 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one, also known as DIMPI, is a synthetic compound that belongs to the class of isoindolinone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is thought to involve the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins and other inflammation-related molecules. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one are largely dependent on the specific biological system being studied. In general, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in a variety of in vitro and in vivo models. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one for lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, its wide range of biological activities and low toxicity make it an attractive candidate for further study. However, one limitation of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one and to identify potential targets for therapeutic intervention. Finally, the anticancer properties of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents.
Méthodes De Synthèse
The synthesis of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one involves the reaction between 4-(dimethylamino)benzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. The overall synthesis method is relatively simple and can be carried out in a laboratory setting with moderate ease.
Applications De Recherche Scientifique
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the development of inflammation and cancer.
Propriétés
Formule moléculaire |
C23H22N2O |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C23H22N2O/c1-16-8-10-17(11-9-16)22-20-6-4-5-7-21(20)23(26)25(22)19-14-12-18(13-15-19)24(2)3/h4-15,22H,1-3H3 |
Clé InChI |
YJUWOKCLUZXKNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)


![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)

